(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are widely used in various applications, including medical adhesives and industrial bonding agents. This compound features a furan ring substituted with a nitrophenyl group and a cyanoacrylate moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyanoacrylates with various functional groups.
Scientific Research Applications
(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the formulation of adhesives and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate involves its interaction with various molecular targets. The cyanoacrylate moiety can form strong covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to its adhesive properties. The nitrophenyl group may also contribute to its bioactivity by interacting with specific enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler cyanoacrylate used in similar applications.
Methyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate: A methyl ester analog with similar properties.
2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylic acid: A carboxylic acid derivative with different reactivity.
Uniqueness
(E)-ethyl 2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylate stands out due to its unique combination of a furan ring, nitrophenyl group, and cyanoacrylate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-22-16(19)12(10-17)9-14-6-7-15(23-14)11-4-3-5-13(8-11)18(20)21/h3-9H,2H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCHEBOSLGNRL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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